molecular formula C18H15N3O4 B5014718 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)- CAS No. 108843-68-1

2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)-

Cat. No.: B5014718
CAS No.: 108843-68-1
M. Wt: 337.3 g/mol
InChI Key: JDVZEATUSCXVGE-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)- is a complex organic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)- typically involves multi-step organic reactions. Common starting materials might include substituted benzoyl chlorides, nitroanilines, and pyrimidinone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective measures. Techniques like continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine, significantly altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a nitroso compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biological pathways. The molecular targets could include DNA, proteins, or other cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(4-nitrophenyl)
  • 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(2-nitrophenyl)

Uniqueness

The unique structural features of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)-, such as the position of the nitro group and the specific substitutions on the pyrimidinone ring, contribute to its distinct chemical and biological properties

Properties

IUPAC Name

5-benzoyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-15(17(22)12-6-3-2-4-7-12)16(20-18(23)19-11)13-8-5-9-14(10-13)21(24)25/h2-10,16H,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVZEATUSCXVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387122
Record name 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108843-68-1
Record name 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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